3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide, also known as Chlorantraniliprole, is the ryanodine receptor (RyR) . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
Chlorantraniliprole acts by selectively activating the ryanodine receptor . It binds to the receptor, causing it to remain open and leading to a continuous release of stored calcium ions from the muscle cells into the cytoplasm . This disrupts normal cellular processes and leads to paralysis and death in insects .
Biochemical Pathways
The activation of the ryanodine receptor by Chlorantraniliprole affects the calcium signaling pathway . The continuous release of calcium ions into the cytoplasm disrupts the balance of calcium in the cell, affecting various downstream processes that rely on calcium signaling .
Result of Action
The result of Chlorantraniliprole’s action is the disruption of normal cellular processes in insects, leading to paralysis and death . By continuously activating the ryanodine receptor, Chlorantraniliprole causes an imbalance in intracellular calcium levels, which disrupts essential cellular functions .
Preparation Methods
The synthesis of 3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzothiazole core: This is achieved by reacting 4-methyl-2-aminothiophenol with a chlorinating agent such as thionyl chloride to form 7-chloro-4-methyl-1,3-benzothiazole.
Acylation reaction: The benzothiazole derivative is then reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene and benzothiazole rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential anti-inflammatory, antimicrobial, and anticancer activities.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-chlorobenzothiazole: Studied for its potential use as a pesticide.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-5-6-11(17)13-12(8)18-15(21-13)19-14(20)9-3-2-4-10(16)7-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPGDZBNHZJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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